
1-Cyano-1-Methyl-5-Ketohexane
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Description
1-Cyano-1-Methyl-5-Ketohexane is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyano-1-methyl-5-ketohexane, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sequential functionalization of a hexane backbone. A plausible route is:
Cyano group introduction : Use nucleophilic substitution (e.g., Knoevenagel condensation) with methyl acetoacetate derivatives and cyanide sources (e.g., KCN or TMSCN under controlled pH).
Ketone formation : Oxidize the terminal alcohol to a ketone via Jones oxidation or Swern conditions.
Purity is validated using HPLC (≥98% purity) and NMR spectroscopy (absence of residual solvents like DMF or THF). Ensure anhydrous conditions to prevent hydrolysis of the nitrile group .
Q. How can the structure of this compound be unambiguously confirmed?
- Methodological Answer :
- 1H/13C NMR : Identify signals for the methyl group (δ ~1.3 ppm, singlet), cyano (no proton signal), and ketone (δ ~2.1 ppm for adjacent CH2).
- IR Spectroscopy : Confirm C≡N stretch (~2240 cm⁻¹) and C=O stretch (~1710 cm⁻¹).
- Mass Spectrometry : Look for molecular ion [M+H]+ at m/z 155.2 and fragmentation patterns (e.g., loss of CO from the ketone).
Cross-reference with computed spectra using density-functional theory (DFT) for accuracy .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture to prevent nitrile hydrolysis to carboxylic acids. Monitor degradation via periodic TLC or GC-MS. For long-term stability, lyophilization is recommended .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer : DFT (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. The ketone’s LUMO energy (~-1.8 eV) indicates susceptibility to nucleophilic attack (e.g., Grignard reagents). Compare Mulliken charges on carbonyl C (δ+ ~0.45) and cyano N (δ− ~-0.3) to rationalize regioselectivity .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate conditions (solvent purity, temperature gradients) from conflicting studies.
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., enol tautomers) that may divert pathways.
- Kinetic Profiling : Monitor reactions in situ via FT-IR or Raman spectroscopy to identify rate-limiting steps .
Q. How does the electron-withdrawing cyano group influence the compound’s spectroscopic and catalytic behavior?
- Methodological Answer :
- NMR Chemical Shifts : The cyano group deshields adjacent protons (e.g., methyl group δ increases by 0.2–0.3 ppm).
- Catalytic Applications : In Pd-catalyzed cross-couplings, the nitrile stabilizes transition states via η²-coordination, enhancing Suzuki-Miyaura efficiency. Validate using X-ray crystallography of Pd intermediates .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- Asymmetric Catalysis : Employ Jacobsen’s Mn-salen catalysts for enantioselective cyanohydrin synthesis. Optimize ee (>95%) via temperature-controlled batch reactors .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-methyl-6-oxoheptanenitrile |
InChI |
InChI=1S/C8H13NO/c1-7(6-9)4-3-5-8(2)10/h7H,3-5H2,1-2H3 |
InChI Key |
ZAYXJHRQIGGXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)C)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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